molecular formula C16H14N2O4 B3869478 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B3869478
M. Wt: 298.29 g/mol
InChI Key: KDBWMSXSMKMXKK-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a benzoic acid moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid typically involves the reaction of hydrazine derivatives with benzoic acid derivatives under specific conditions. One common method includes the condensation of 2-[hydroxy(phenyl)acetyl]hydrazine with 4-formylbenzoic acid in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid derivatives: These compounds have similar structures but with different substituents on the aromatic ring.

    Hydrazine derivatives: Compounds containing the hydrazine functional group, such as phenylhydrazine and benzoylhydrazine.

    Benzoic acid derivatives: Compounds with modifications on the benzoic acid moiety, such as 4-aminobenzoic acid and 4-nitrobenzoic acid.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and a potential candidate for drug development.

Properties

IUPAC Name

4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14(12-4-2-1-3-5-12)15(20)18-17-10-11-6-8-13(9-7-11)16(21)22/h1-10,14,19H,(H,18,20)(H,21,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBWMSXSMKMXKK-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid
Reactant of Route 3
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.